Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib. PF-06459988 demonstrates high potency and selectivity for T790M-containing double-mutant EGFRs (L858R/T790M, Del/T790M), while exhibiting minimal activity against wild-type EGFR []. This selectivity profile is desirable to minimize side effects associated with inhibiting wild-type EGFR.
PF-06747775
Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic EGFR mutants, demonstrating improved potency across a broader range of EGFR mutations compared to earlier inhibitors like PF-06459988 []. This compound exhibits high affinity for the four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) while maintaining selectivity over wild-type EGFR.
GDC-0994
Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. It targets the RAS/RAF/MEK/ERK signaling cascade, which is often dysregulated in cancer []. GDC-0994 offers the potential for enhanced efficacy and a reduced likelihood of acquired resistance compared to inhibitors targeting upstream nodes in this pathway.
Acrizanib (LHA510)
Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. It was developed as a therapy for neovascular age-related macular degeneration (wet AMD), offering a less invasive alternative to intravitreal injections []. Acrizanib exhibits potent inhibition of VEGFR-2, effectively suppressing choroidal neovascularization in preclinical models of wet AMD, with limited systemic exposure after topical ocular administration.
Hu7691 (B5)
Compound Description: Hu7691 is a potent and selective inhibitor of Akt, also known as protein kinase B []. It was developed to address the dose-limiting cutaneous toxicity associated with earlier Akt inhibitors. Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2, which is believed to contribute to the reduced keratinocyte apoptosis and improved cutaneous safety profile compared to less selective Akt inhibitors.
CPI-1205
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. It targets the enzymatic activity of EZH2, a key component of the polycomb repressive complex 2 (PRC2), which plays a role in gene silencing and epigenetic regulation. Dysregulation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.
APD791
Compound Description: APD791 is an orally available, high-affinity antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It exhibits potent antiplatelet and vascular smooth muscle effects by blocking the actions of serotonin at the 5-HT2A receptor []. This compound has potential therapeutic applications in conditions involving platelet aggregation and vascular dysfunction.
LAF237
Compound Description: LAF237 is an inhibitor of dipeptidyl peptidase IV (DPP-IV) that increases the levels of the incretin hormone glucagon-like peptide-1 (GLP-1) by preventing its degradation []. GLP-1 enhances glucose-stimulated insulin secretion from pancreatic β-cells. LAF237, by increasing GLP-1 levels, has potential therapeutic benefits in treating type 2 diabetes.
Compound Description: (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, often referred to as "compound 1" in the paper, is a potent and selective oxytocin receptor antagonist. This compound effectively blocks the actions of oxytocin, a hormone involved in uterine contractions and other physiological processes []. Due to its oxytocin receptor antagonism, (2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide is under investigation as a potential tocolytic agent for the management of preterm labor.
Compound Description: PF-04455242 is a high-affinity antagonist selective for the κ-opioid receptor (KOR) []. It effectively blocks the KOR, a type of opioid receptor involved in pain perception, mood regulation, and addiction. PF-04455242 is being investigated for its therapeutic potential in treating depression, addiction disorders, and other conditions where KOR antagonism may be beneficial.
Compound Description: 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, often denoted as "compound 7n" in the research, is a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1) []. This compound increases the concentration of glycine, an inhibitory neurotransmitter, in the synaptic cleft by preventing its reuptake into presynaptic neurons. By elevating glycine levels, 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia.
AACBA (GSK314181A)
Compound Description: AACBA is an antagonist of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses and pain signaling. This compound effectively blocks the activation of P2X7 receptors, inhibiting the release of pro-inflammatory cytokines and reducing pain perception []. AACBA is under investigation for its therapeutic potential in treating inflammatory diseases and chronic pain conditions.
GI 262570
Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator, also known as a PPAR-γ agonist. This compound exerts its pharmacological effects by binding to and activating PPAR-γ, a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation []. GI 262570 was studied for its potential antidiabetic and anti-inflammatory properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.